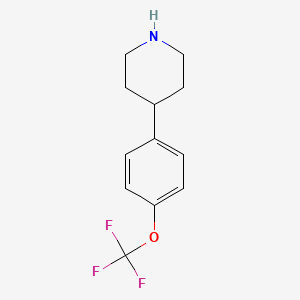

4-(4-(Trifluoromethoxy)phenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWRTKZUGCVAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611805 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-91-2 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Piperidine Derivatives As Privileged Structures in Medicinal Chemistry

The piperidine (B6355638) nucleus is a cornerstone in drug discovery and development, recognized as an essential heterocyclic system. researchgate.net Piperidine-containing compounds are one of the most important synthetic blocks for drug construction. nih.gov The term "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets, and the piperidine scaffold fits this description perfectly. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Its derivatives are prevalent in over twenty classes of pharmaceuticals, including agents for cancer, Alzheimer's disease, and infectious diseases, as well as analgesics and antipsychotics. encyclopedia.pub The widespread presence of the piperidine ring in pharmaceuticals stems from its ability to serve as a versatile scaffold that can be modified to fine-tune the physicochemical and biological properties of a molecule. researchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com

The structural flexibility and three-dimensional nature of the piperidine motif are frequently utilized by medicinal chemists. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This allows for the creation of diverse chemical entities with varied therapeutic applications. ijnrd.org For instance, the N-benzyl piperidine motif is commonly used to optimize efficacy and physicochemical characteristics in drug development, providing crucial interactions with target proteins. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Furthermore, piperidine derivatives are considered valuable intermediates in the synthesis of a wide array of organic compounds, highlighting their dual role as both bioactive scaffolds and synthetic tools. ijnrd.org The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a related structure, is also considered a privileged structure due to its metabolic stability and its presence in many bioactive small molecules. nih.govnih.govresearchgate.net

Significance of the Trifluoromethoxy Moiety in Compound Design and Bioactivity Modulation

The trifluoromethoxy group (-OCF₃) is an increasingly important substituent in pharmaceutical chemistry, valued for its unique electronic and physical properties. mdpi.comnih.gov It is often incorporated into molecular scaffolds to enhance biological and physicochemical characteristics, which are critical for transforming a compound into a viable drug candidate. mdpi.combohrium.comnih.gov The -OCF₃ group is strongly electron-withdrawing and significantly more lipophilic than its methoxy (B1213986) counterpart. nih.govresearchgate.net This enhanced lipophilicity can improve a molecule's ability to cross cell membranes and can positively influence its uptake and transport in the body. mdpi.comnih.gov

One of the key advantages of the trifluoromethoxy group is the metabolic stability it confers upon a molecule. mdpi.com The substitution of hydrogen atoms with fluorine is a common strategy to reduce the rate of oxidative metabolism. nih.gov The trifluoromethoxy group is highly stable and can protect a molecule from metabolic degradation, thereby improving its pharmacokinetic profile. mdpi.com Its electronic properties are sometimes compared to those of halogen atoms like chlorine or fluorine, leading to the term "pseudo-halogen". nih.gov This allows it to modulate the electronic environment of a molecule, which can lead to stronger interactions with biological targets. mdpi.com The combination of increased lipophilicity, metabolic stability, and unique electronic effects makes the trifluoromethoxy group a powerful tool for medicinal chemists to optimize the properties of drug candidates. mdpi.combohrium.com

| Atom/Group | Pauling Electronegativity | Hydrophobicity Parameter (π) |

|---|---|---|

| H | 2.1 | 0.00 |

| F | 4.0 | 0.14 |

| Cl | 3.0 | 0.71 |

| CH₃ | - | - |

| CF₃ | Intermediate between F and Cl | - |

| OCH₃ | - | - |

| OCF₃ | - | High |

Role As a Chemical Tool and Building Block in Advanced Organic Synthesis

Established Synthetic Pathways to the Core Piperidine Structure

Traditional methods for constructing the 4-arylpiperidine framework, including the title compound, often rely on well-established reactions such as nucleophilic substitution, N-alkylation, and multi-step sequences starting from readily available precursors.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach to the synthesis of 4-arylpiperidines. One common strategy involves the reaction of a piperidine derivative with an appropriately substituted aryl halide. For instance, the synthesis of this compound can be achieved by reacting piperidine with 4-(trifluoromethoxy)phenyl halides, such as the bromide or iodide, in the presence of a base like potassium carbonate or sodium hydride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Another approach involves the use of pyridine (B92270) derivatives as starting materials. The hydrogenation of pyridines is a widely used method for producing piperidines. wikipedia.org A specific example for a related analogue involves the quaternization of 4-[4-(trifluoromethoxy)phenoxy]pyridine with a benzyl (B1604629) halide, followed by reduction of the resulting pyridinium (B92312) salt with sodium borohydride (B1222165) to yield the tetrahydropyridine (B1245486) derivative. Subsequent catalytic hydrogenation and deprotection furnish the final piperidine product. google.com

The direct coupling of a 4-piperidylzinc iodide with aromatic halides and triflates, cocatalyzed by palladium and copper(I) species, provides another route to 4-arylpiperidines. nih.gov This Negishi coupling reaction offers a versatile method for creating the crucial carbon-carbon bond between the piperidine ring and the aryl group.

N-Alkylation Reactions for Piperidine Nitrogen Modification

Modification of the piperidine nitrogen via N-alkylation is a crucial step for creating diverse analogs with varied biological activities. This is typically achieved by reacting the secondary amine of the piperidine ring with an alkylating agent. researchgate.net Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or compounds with other leaving groups. researchgate.netgoogle.com The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction. researchgate.net

Reductive amination is another powerful method for N-alkylation. tandfonline.com This one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. tandfonline.com A notable example is the use of borane-pyridine complex (BAP) as a replacement for sodium cyanoborohydride in the Borch reduction, which effectively produces N-substituted piperidines from various aldehydes. tandfonline.com

Table 1: Comparison of N-Alkylation Methods for Piperidines

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., Acetonitrile, DMF) | Simple procedure | Potential for over-alkylation, may require harsh conditions |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃, BAP) | One-pot reaction, mild conditions | High yield, good functional group tolerance | Reducing agent can be sensitive |

Multistage Synthetic Strategies from Precursor Compounds

The synthesis of complex piperidine derivatives often necessitates multistage strategies starting from simpler, commercially available precursors. acs.org A common approach involves the construction of a substituted piperidone, which serves as a versatile intermediate. researchgate.net For example, N-aryl-substituted piperidones can be synthesized through the Dieckmann cyclization of an amine diester, which is itself prepared from an acrylate. sciencemadness.org

A patented method for preparing a phenoxy-linked analogue, 4-[4-(trifluoromethoxy)phenoxy]piperidine, illustrates a four-step sequence starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine. google.com This process involves:

Quaternization: Reaction with a benzyl halide to form a pyridinium salt. google.com

Reduction: Use of sodium borohydride (NaBH₄) to form a tetrahydropyridine. google.com

Hydrogenation: Catalytic hydrogenation using Pd/C under acidic conditions. google.com

Deprotonation: Treatment with a base like NaOH to yield the final product. google.com

These multistage syntheses allow for the introduction of various substituents at different positions of the piperidine ring, providing access to a wide range of structural analogues.

Advanced and Stereoselective Synthesis Techniques for Piperidine Derivatives

Modern synthetic chemistry has seen the development of advanced and stereoselective methods for the synthesis of piperidine derivatives, enabling precise control over the three-dimensional arrangement of atoms. This is particularly important for the development of chiral drugs, where different stereoisomers can have vastly different biological activities.

Reductive Hydroamination/Cyclization Cascades

Reductive hydroamination/cyclization cascades offer an efficient route to piperidines by forming multiple bonds in a single operation. nih.gov These reactions typically involve the intramolecular addition of an amine to an alkyne or alkene, followed by reduction of the resulting intermediate. For instance, an acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of piperidines. nih.gov The reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced. nih.gov

Catalytic systems, often employing transition metals like rhodium or palladium, are frequently used to facilitate these transformations and can influence the stereochemical outcome. organic-chemistry.org For example, a rhodium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org

Intramolecular Cyclization/Reduction Sequences

Intramolecular cyclization followed by a reduction step is another powerful strategy for constructing the piperidine ring. acs.orgrsc.org These methods often start with a linear precursor containing both a nitrogen nucleophile and an electrophilic center, or functional groups that can be converted into such. nih.gov

A notable example is the intramolecular cyclization of ω-azidoalkyl boronic esters, which, in the presence of boron trichloride, leads to the formation of piperidines after hydrolysis. rsc.org Another approach involves the lithiation and subsequent intramolecular cyclization of N-Boc protected amines containing a leaving group, which can yield enantioenriched 2-substituted piperidines. acs.org

Table 2: Examples of Advanced Stereoselective Syntheses of Piperidine Derivatives

| Method | Key Features | Stereochemical Control | Reference |

| Catalytic Asymmetric Ring Expansion | Deprotonation-aldehyde trapping-ring expansion of N-Boc pyrrolidine | Delivers each stereoisomer of β-hydroxy piperidines | acs.org |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of arylboronic acids and a pyridine derivative | Provides enantioenriched 3-substituted tetrahydropyridines | nih.govorganic-chemistry.org |

| Intramolecular Cyclization of ω-Azidoalkyl Boronic Esters | Cyclization in the presence of boron trichloride | Not explicitly stereoselective in the provided reference | rsc.org |

| Lithiation-Intramolecular Cyclization | Asymmetric deprotonation and cyclization using a chiral ligand | Yields enantioenriched 2-substituted piperidines | acs.org |

These advanced techniques provide access to a diverse array of structurally complex and stereochemically defined piperidine derivatives, which are invaluable for the exploration of structure-activity relationships in drug discovery.

Iron-Catalyzed Reductive Amination Approaches

Iron-catalyzed reductive amination has emerged as a cost-effective and environmentally benign method for the synthesis of amines. nih.gov This approach is particularly relevant for the construction of 4-arylpiperidines from corresponding aryl ketones. The reaction typically involves the condensation of a ketone with an amine or ammonia (B1221849) source to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent in the presence of an iron catalyst.

While a direct synthesis of this compound via this method from 4-(trifluoromethoxy)phenyl ketone and a suitable ammonia equivalent has not been extensively detailed in publicly available literature, the general applicability of this reaction is well-established for a range of aryl ketones. nih.gov The process offers a straightforward route to primary amines with high yields. nih.gov For instance, various aryl ketones can be converted to their corresponding primary amines with high enantioselectivity using an iridium catalyst, a principle that can be extended to iron-based systems. nih.gov

A plausible synthetic route could involve the reductive amination of a precursor ketone, such as 1-(4-(trifluoromethoxy)phenyl)ethan-1-one, with a protected aminating agent, followed by cyclization and deprotection steps to yield the final piperidine derivative. The choice of the iron catalyst and reducing agent is crucial for the efficiency and selectivity of the reaction.

Table 1: Examples of Iron-Catalyzed Reductive Amination of Aryl Ketones

| Aryl Ketone Substrate | Aminating Agent | Iron Catalyst | Reducing Agent | Product | Yield (%) | Reference |

| Acetophenone | NH4OAc | Fe(OAc)2 | H2 | 1-Phenylethanamine | 85 | nih.gov |

| 4-Methoxyacetophenone | NH4OAc | FeCl2 | H2 | 1-(4-Methoxyphenyl)ethanamine | 92 | nih.gov |

| 4-Chloroacetophenone | NH4OAc | Fe(acac)3 | H2 | 1-(4-Chlorophenyl)ethanamine | 88 | nih.gov |

This table presents representative examples of iron-catalyzed reductive amination on substrates similar to potential precursors for this compound, illustrating the general utility of the method.

Intramolecular Amination of Boronic Esters

The intramolecular amination of boronic esters represents a powerful strategy for the stereocontrolled synthesis of cyclic amines, including piperidines. chemrxiv.org This method involves the formation of a carbon-nitrogen bond within a molecule containing both a boronic ester and an amino group. The reaction is often mediated by a catalyst and proceeds via the formation of an aminoboronate complex, followed by an intramolecular 1,2-migration and subsequent deboronation.

Although a specific application of this method for the direct synthesis of this compound is not prominently documented, the general principles suggest a viable synthetic pathway. Such a route would likely commence with the synthesis of a linear precursor containing a boronic ester at one end and a protected amine at a suitable position to facilitate a 6-endo-trig cyclization. The 4-(4-(trifluoromethoxy)phenyl) group could be introduced either before or after the cyclization.

The synthesis of boron-containing primary amines, which can serve as building blocks for such intramolecular reactions, has been reported. chemrxiv.org These methods often involve the modification of Gabriel synthesis conditions to produce aminomethylphenyl boronate esters. chemrxiv.org

Table 2: Examples of Intramolecular Amination for Cyclic Amine Synthesis

| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| 5-Azidopentylboronic ester | BCl3 | Piperidine | - | nih.gov |

| 4-Amino-1-butylboronic ester | Cu(OAc)2 | Pyrrolidine | 75 | chemrxiv.org |

This table showcases examples of intramolecular amination reactions forming cyclic amines, demonstrating the potential of this methodology for piperidine synthesis.

Synthesis of Structurally Related Analogues and Key Intermediates

The preparation of structurally related analogues and key intermediates is crucial for developing a comprehensive understanding of the structure-activity relationships of this compound derivatives. These synthetic efforts often focus on the functionalization of the piperidine ring and the introduction of the trifluoromethoxyphenoxy group.

Preparation of Functionalized Piperidine Derivatives

The synthesis of functionalized piperidine derivatives can be achieved through various strategies, including multicomponent reactions, ring-closing metathesis, and the functionalization of pre-existing piperidine scaffolds. These methods allow for the introduction of diverse substituents at various positions of the piperidine ring, enabling the exploration of a wide chemical space.

For instance, the synthesis of 4-arylpiperidines can be accomplished via the Negishi coupling of a 4-piperidylzinc iodide with aryl halides. nih.gov This reaction requires co-catalysis with both a palladium and a copper(I) species. nih.gov Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates to yield 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.

Table 3: Methods for the Synthesis of Functionalized Piperidine Derivatives

| Reaction Type | Key Reagents | Product Type | Reference |

| Negishi Coupling | 4-(N-BOC-piperidyl)zinc iodide, Aryl halide, Pd/Cu catalyst | 4-Arylpiperidines | nih.gov |

| Reductive Heck Reaction | Arylboronic acid, Pyridine-1(2H)-carboxylate, Rh catalyst | 3-Arylpiperidines | |

| Ring Expansion | 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine, Nucleophiles | 3-Substituted piperidines |

This table summarizes various methods for preparing functionalized piperidine derivatives that can serve as analogues or precursors.

Synthesis of Trifluoromethoxyphenoxy-Substituted Piperidine Intermediates

A key structural motif in many biologically active compounds is the trifluoromethoxyphenoxy-substituted piperidine core. The synthesis of these intermediates often involves the coupling of a suitably functionalized piperidine with a trifluoromethoxyphenol derivative.

One common method for achieving this is the Mitsunobu reaction. nuph.edu.ua This reaction allows for the condensation of an alcohol with a pronucleophile, such as a phenol, under mild conditions using a phosphine (B1218219) and an azodicarboxylate. For example, 4-hydroxy-N-Boc-piperidine can be reacted with 4-(trifluoromethoxy)phenol (B149201) under Mitsunobu conditions to afford N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine. nuph.edu.ua

A multi-step synthesis of 4-(trifluoromethoxy)piperidine, a crucial building block, has also been reported starting from 4-hydroxypiperidine. This synthesis involves acylation, transformation to a xanthate, desulfurization/fluorination using the Hiyama method, reduction of the N-benzoyl group, and subsequent deprotection.

Table 4: Synthesis of Trifluoromethoxyphenoxy-Substituted Piperidine Intermediates

| Piperidine Precursor | Phenol | Coupling Method | Product | Yield (%) | Reference |

| 4-Hydroxy-N-Boc-piperidine | 4-(Trifluoromethoxy)phenol | Mitsunobu (PPh3, DIAD) | N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine | - | nuph.edu.ua |

| 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol | 4-(Trifluoromethoxy)phenol | Mitsunobu (PPh3, DEAD) | 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine | - | nuph.edu.ua |

This table provides examples of the synthesis of key trifluoromethoxyphenoxy-substituted piperidine intermediates.

Pharmacological Targets and Receptor Interaction Profiles

The pharmacological profile of this compound and its derivatives has been a subject of significant interest, particularly concerning their interactions with various enzymes and receptors. The presence of the trifluoromethoxy group often enhances metabolic stability and lipophilicity, properties that can influence a compound's biological activity.

A significant area of research for derivatives of this compound is their potent inhibition of soluble epoxide hydrolase (sEH). researchgate.netnih.govescholarship.org sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. nih.govescholarship.org By inhibiting sEH, these compounds can increase the levels of beneficial EpFAs, which has therapeutic implications for a range of conditions.

One of the most extensively studied derivatives is 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). researchgate.netnih.gov TPPU is a potent and selective sEH inhibitor. researchgate.netnih.gov The mechanism of action involves the urea (B33335) portion of the molecule interacting with the catalytic residues of the sEH active site, while the trifluoromethoxyphenyl and piperidine moieties occupy adjacent binding pockets, contributing to the high affinity and selectivity of the inhibitor. acs.org Research has shown that the 4-trifluoromethoxyphenyl group, in particular, can enhance the potency and improve the physical properties of sEH inhibitors compared to those with a 4-trifluoromethylphenyl group. acs.org

The inhibition of sEH by TPPU has been shown to be effective in animal models of various diseases, including pulmonary fibrosis and experimental autoimmune encephalomyelitis, by reducing inflammation and fibrosis. nih.govnih.gov

Table 1: sEH Inhibition Data for a Related Compound

The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in the design of ligands for various neurotransmitter receptors, including opioid and serotonin (B10506) receptors.

Mu Opioid Receptors: The 4-phenylpiperidine core is a key structural feature of fentanyl and its analogs, which are potent agonists of the mu-opioid receptor (μOR). nih.govnih.gov Modifications at the 4-position of the piperidine ring are known to influence binding affinity. nih.gov While direct binding data for this compound at the μOR is not extensively reported in the context of agonist activity, the scaffold itself is of high interest. For example, in the related fentanyl series, a trifluoromethyl group at the para-position of the phenyl ring led to a significant drop in μOR binding affinity compared to a fluoro-substituted analog. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical for receptor interaction. Small molecule agonists based on the 4-phenyl piperidine scaffold have been designed and synthesized to explore their therapeutic potential. researchgate.net

5-HT2A Receptors: The piperidine and substituted phenyl rings are also found in ligands targeting serotonin receptors. Specifically, derivatives of phenylpiperidine have been investigated as selective serotonin 5-HT2A receptor agonists. acs.org For instance, a trifluoromethyl-substituted phenylpiperidine derivative was found to have a high agonist potency at the 5-HT2A receptor. acs.org Research on related compounds, such as LPH-5, a potent and selective 5-HT2A receptor partial agonist, indicates that this class of compounds has potential antidepressant-like effects. nih.gov The interaction with the 5-HT2A receptor is a key area of research for potential treatments of psychiatric disorders. nih.gov

Table 2: Neurotransmitter Receptor Interaction Profile

The lipophilic nature of the trifluoromethoxy group suggests that this compound can readily cross cell membranes. However, specific interactions with cellular transport proteins are not well-documented in the available literature. The ability of a compound to interact with transporters can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Given that the 4-phenylpiperidine scaffold is present in many centrally acting drugs, it is plausible that derivatives could be substrates or inhibitors of various transporters, such as P-glycoprotein (P-gp), but specific studies on this compound are needed to confirm this.

The therapeutic potential of this compound derivatives is often linked to their ability to modulate specific biological pathways.

As an sEH inhibitor, the derivative TPPU has been shown to target pathways involved in inflammation and fibrosis. nih.gov For example, in a mouse model of pulmonary fibrosis, TPPU attenuated the disease by decreasing levels of pro-inflammatory cytokines like transforming growth factor-β1 (TGF-β1), interleukin-1β (IL-1β), and IL-6. nih.gov The TGF-β signaling pathway is a crucial regulator of fibrosis and immune responses. nih.gov

In the context of neurological diseases, TPPU has been studied in an animal model of multiple sclerosis. nih.govescholarship.org By inhibiting sEH, it increases the levels of EpFAs, which are known to have anti-inflammatory and neuroprotective effects. nih.govescholarship.org This modulation of lipid mediator pathways provides a potential therapeutic strategy for neuroinflammatory conditions. nih.gov

Furthermore, the interaction of related compounds with the 5-HT2A receptor points to the modulation of serotonergic pathways, which are implicated in mood disorders and psychosis. nih.gov Agonism at the 5-HT2A receptor can trigger a cascade of intracellular signaling events, offering a mechanism to address neuropsychiatric conditions. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for Piperidine-Based Pharmacophores

The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that is one of the most prevalent structural units in pharmaceuticals. nih.govnih.gov Its widespread use is attributed to several key design principles that make it an advantageous pharmacophore. Piperidine scaffolds are fundamental to over 70 commercialized drugs, including several blockbuster medications, highlighting their importance in drug discovery. researchgate.netgoogle.com

Key Attributes of the Piperidine Scaffold:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the precise spatial arrangement of functional groups to optimize interactions with biological targets. Its saturated, sp3-hybridized nature provides a three-dimensional geometry that can effectively probe the binding pockets of proteins. nih.gov

Synthetic Accessibility: A vast array of synthetic methods exists for the construction and functionalization of the piperidine ring, making it a highly tractable scaffold for medicinal chemists. nih.gov

Privileged Structure: Due to its frequent appearance in biologically active compounds, the piperidine ring is considered a "privileged scaffold." This means it is capable of binding to multiple, unrelated biological targets by presenting substituents in a pharmacologically relevant manner. Derivatives have been developed as CNS modulators, antihistamines, analgesics, and anticancer agents. researchgate.netgoogle.com

The 4-phenylpiperidine (B165713) substructure, in particular, is the foundational core for numerous opioid analgesics like pethidine (meperidine) and fentanyl analogues, demonstrating its utility in targeting G-protein coupled receptors (GPCRs). nih.gov The phenyl group provides a large, hydrophobic surface for van der Waals or π-π stacking interactions, while the piperidine ring anchors the molecule and allows for modifications that modulate pharmacology and pharmacokinetics.

Impact of the Trifluoromethoxy Group on Compound Lipophilicity, Bioavailability, and Target Interactions

The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04. nih.gov This high lipophilicity is a critical factor influencing a compound's pharmacokinetic properties. biomedpharmajournal.orgnuph.edu.ua

Lipophilicity and Absorption: Increased lipophilicity generally enhances a drug's ability to cross biological membranes, such as the gastrointestinal mucosa for oral absorption and the blood-brain barrier for CNS-targeted drugs. The -OCF₃ group can therefore be used to improve a compound's permeability and oral bioavailability. biomedpharmajournal.org

Metabolic Stability: The trifluoromethoxy group is exceptionally stable to metabolic degradation. Unlike a methoxy (B1213986) group (-OCH₃), which is prone to O-demethylation by cytochrome P450 enzymes, the -OCF₃ group is resistant to this metabolic pathway. This enhanced stability can increase a drug's half-life and duration of action. nih.gov

Target Interactions: The -OCF₃ group is strongly electron-withdrawing, which alters the electronic properties of the attached phenyl ring. This can influence hydrogen bond acidity of nearby donors or the pKa of the piperidine nitrogen, thereby affecting target binding interactions. biomedpharmajournal.org While it is a poor hydrogen bond acceptor, its unique electronic nature and steric bulk can lead to favorable interactions within a protein's binding site. nih.gov

The strategic incorporation of a trifluoromethoxy group allows medicinal chemists to fine-tune the lipophilicity to achieve an optimal balance between solubility, permeability, and metabolic stability, which are crucial determinants of a drug's success.

Structure-Activity Relationships of 4-(4-(Trifluoromethoxy)phenyl)piperidine Analogues

The biological activity of this compound analogues can be systematically modulated by making structural modifications at three primary locations: the phenyl ring, the piperidine nitrogen, and the stereochemistry of the piperidine ring itself.

The substitution pattern on the phenyl ring plays a critical role in determining the binding affinity and selectivity of 4-phenylpiperidine analogues for their biological targets. While direct SAR studies on this compound are limited in public literature, principles can be drawn from related 4-arylpiperidine series.

In studies of 1,2,4-benzotriazin-3-amine (B41255) 1,4-dioxides, the systematic variation of electronic, hydrophobic, and steric parameters of substituents on the aromatic ring was shown to be a key strategy in optimizing biological activity. In one series of 4-isoxazolyl-1,4-dihydropyridines, changing the substituent on a phenyl ring from a fluorine to a chlorine or bromine atom dramatically increased affinity for the calcium channel target. Similarly, for a series of 4-azaindole-2-piperidine derivatives, electron-rich aromatic groups were found to be preferred for activity against Trypanosoma cruzi, while electron-deficient analogues were inactive.

This suggests that even with the influential trifluoromethoxy group at the 4-position, further substitutions on the phenyl ring (e.g., at the 2- or 3-positions) with small alkyl, halogen, or other functional groups could significantly refine the pharmacological profile by altering electronics or creating new interactions with the target protein.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Scaffolds This table illustrates general principles as direct data for the specified compound is not available.

| Base Scaffold | Substitution on Phenyl Ring | Observed Effect on Activity | Reference |

| 4-Isoxazolyl-1,4-dihydropyridine | p-Br vs p-F | p-Br > p-F | |

| 4-Isoxazolyl-1,4-dihydropyridine | p-Cl vs m-Cl vs o-Cl | p-Cl > m-Cl > o-Cl | |

| 4-Azaindole-2-piperidine | 4-methoxy (electron-donating) | High potency | |

| 4-Azaindole-2-piperidine | cyano (electron-withdrawing) | Inactive |

The substituent on the piperidine nitrogen is a key vector for modifying the properties of 4-phenylpiperidine derivatives. This position is often solvent-exposed when the core binds to a receptor, allowing for the introduction of various groups to modulate affinity, selectivity, and pharmacokinetic properties without disrupting core binding interactions.

In the development of pridopidine, a dopamine (B1211576) D2 receptor ligand, modification of the N-substituent on a 4-phenylpiperidine core was a central strategy. Changing an N-benzyl group to smaller alkyl chains like N-propyl resulted in a compound with a unique "dopaminergic stabilizer" profile. In another example involving 5-HT₄ receptor ligands, modifying the piperidine nitrogen substituent to an N-propyl or N-butyl group resulted in compounds with high nanomolar affinities. These examples underscore the pivotal role of the N-substituent in fine-tuning the pharmacological activity of this class of compounds. For this compound, which is a secondary amine, N-alkylation with various alkyl or arylalkyl groups would be a primary strategy to explore and optimize its biological potential.

The three-dimensional structure of the piperidine ring and the presence of chiral centers are critical for biological activity. Most bioactive molecules are chiral, and often only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to side effects.

The introduction of chiral centers into a piperidine ring can modulate physicochemical properties and enhance biological activity and selectivity. core.ac.uk The piperidine ring typically adopts a stable chair conformation. In 4-substituted piperidines, the substituent (the phenyl group in this case) preferentially occupies the equatorial position to minimize steric hindrance. However, the conformation can be influenced by other substituents or interactions with a binding site.

In the development of potent μ opioid receptor agonists, the specific stereochemistry of substituents on the piperidine ring was paramount. For one series of compounds, the (3R, 4S) enantiomer was found to be significantly more potent and selective than its (3S, 4R) counterpart, a difference rationalized by molecular modeling of its interaction with the receptor. This highlights that the precise spatial orientation of functional groups, dictated by the ring's conformation and stereochemistry, is a key determinant of potent and selective biological activity.

The trifluoromethoxy group significantly increases the lipophilicity of the parent molecule. biomedpharmajournal.org While high lipophilicity can improve membrane permeability, it can also lead to challenges such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, medicinal chemists aim to optimize, rather than simply maximize, lipophilicity.

A useful metric for evaluating this balance is Lipophilic Efficiency (LipE), which relates the potency of a compound (e.g., pIC₅₀ or pKᵢ) to its lipophilicity (logD).

LipE = pIC₅₀ - logD

A higher LipE value is desirable, as it indicates greater potency for a given level of lipophilicity. In the SAR of this compound analogues, modifications that increase potency without a proportional increase in lipophilicity would be considered highly successful. For example, adding a polar functional group to the piperidine N-substituent might decrease logD while maintaining or even improving binding affinity, thereby increasing the LipE and creating a more favorable drug candidate.

Table 2: Lipophilicity and Biological Activity Principles

| Parameter | Definition | General Impact on Biological Activity | Reference |

| logP / logD | A measure of a compound's lipophilicity (affinity for a lipid vs. aqueous environment). | Influences solubility, membrane permeability (absorption), protein binding, and metabolic clearance. Both excessively high and low values can be detrimental. | |

| Lipophilic Efficiency (LipE) | A metric that combines potency (pIC₅₀) and lipophilicity (logD). | Higher values are desirable, indicating a better balance of potency and physicochemical properties. Used to guide optimization. |

Derivatization Strategies for Optimization of Bioactivity

The modification of the this compound core is a key strategy to modulate its pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

N-Alkylation and Acylation Processes

Modification of the piperidine nitrogen through N-alkylation and N-acylation is a fundamental approach to explore the structure-activity relationship (SAR) of this compound derivatives. These processes introduce a variety of substituents that can interact with different binding pockets of biological targets.

Research into novel opioid receptor agonists has demonstrated the importance of the substituent on the piperidine nitrogen. While not directly involving the this compound core, studies on structurally related phenylpiperidine analogs have shown that the nature of the N-substituent is critical for affinity and selectivity towards mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, the introduction of different alkyl and phenylalkyl groups on the piperidine nitrogen has led to the discovery of potent and selective µ-opioid receptor agonists. nih.gov These findings suggest that similar N-alkylation strategies on this compound could yield compounds with significant activity at various G-protein coupled receptors (GPCRs).

In the context of chemokine receptor antagonists, specifically CCR2 antagonists, N-alkylation of the piperidine ring has been a pivotal strategy. While a direct example with the 4-(4-(trifluoromethoxy)phenyl) moiety is not explicitly detailed in the provided results, the general principle is well-established for other piperidine-containing scaffolds. The size and nature of the N-alkyl group can significantly impact the antagonist activity.

N-acylation offers another avenue for derivatization. The introduction of an acyl group can alter the electronic properties and hydrogen bonding capacity of the molecule. This can lead to enhanced binding affinity and can also be used to modulate the metabolic stability of the compound. For example, in the development of inhibitors for excitatory amino acid transporters (EAATs), N-acylation of a phenylpiperazine scaffold was a key step in improving potency from a micromolar screening hit. nih.gov Although this example uses a piperazine (B1678402), the chemical principles of N-acylation are directly transferable to the piperidine nitrogen of the target compound.

Table 1: Representative N-Alkylated and N-Acylated Piperidine Derivatives and their Biological Targets

| Derivative Class | General Structure | Potential Biological Targets | Reference |

| N-Alkyl Phenylpiperidines | Opioid Receptors (µ, δ, κ) | nih.gov | |

| N-Acyl Phenylpiperazines | Excitatory Amino Acid Transporters (EAATs) | nih.gov |

This table is illustrative and based on structurally related compounds, highlighting the potential of these derivatization strategies for this compound.

Formation of Carboxamide and Sulfonamide Derivatives

The introduction of carboxamide and sulfonamide functionalities at the piperidine nitrogen represents a powerful strategy to enhance the biological activity and fine-tune the physicochemical properties of the this compound scaffold. These groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

The synthesis of piperidine-4-carboxamide derivatives has been explored for various therapeutic applications. For example, fluorinated benzyloxyphenyl piperidine-4-carboxamides have been investigated as dual-function antithrombotic agents, exhibiting inhibitory activity against both Factor Xa and platelet aggregation. frontiersin.org This highlights the potential of the carboxamide moiety to confer valuable pharmacological properties. Although this study does not specifically use the this compound core, it demonstrates the utility of the piperidine-carboxamide template in drug design.

Sulfonamide derivatives of piperidine have also been extensively studied. The sulfonamide group is a key pharmacophore in a wide range of drugs due to its ability to mimic a carboxylate group and form crucial interactions with target proteins. The synthesis of sulfonamide derivatives of piperidine-4-carboxamide has been reported to yield compounds with potential as dopamine reuptake inhibitors and analgesics. nih.gov

In a study focused on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, benzothiazole-phenyl-piperidine-carboxamide derivatives were synthesized, and the piperidine nitrogen was further derivatized with various sulfonyl chlorides. nih.gov This work underscores the modularity of the piperidine scaffold, allowing for the introduction of diverse sulfonamide groups to optimize activity.

Table 2: Examples of Carboxamide and Sulfonamide Derivatives of Piperidine Scaffolds

| Derivative Type | Target/Application | Key Structural Feature | Reference |

| Piperidine-4-carboxamide | Antithrombotic (Factor Xa and platelet aggregation inhibitor) | Fluorinated benzyloxyphenyl group | frontiersin.org |

| Piperidine-4-carboxamide | Dopamine reuptake inhibitor, Analgesic | Sulfonamide and amide derivatives | nih.gov |

| Benzothiazole-phenyl-piperidine-carboxamide | Dual sEH/FAAH inhibitor | Variously substituted benzenesulfonyl groups | nih.gov |

Exploration of Functionalized Benzoyl Moieties as Anchor Points

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules. nih.gov Attaching a functionalized benzoyl group to the piperidine nitrogen of this compound can provide a critical anchor point for interaction with biological targets. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, and the phenyl ring can be substituted to probe for additional binding interactions.

The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a close analog to our derivatized scaffold, is a key component in drugs targeting serotoninergic and dopaminergic receptors. nih.gov The benzoyl group in these compounds is often crucial for anchoring the ligand in the receptor's binding pocket.

In the development of inhibitors for MenA, an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, benzophenone (B1666685) derivatives containing a piperidine methylene (B1212753) ether were explored. nih.gov This highlights the utility of the benzoylpiperidine-like structures in targeting enzymes. The synthesis often involves the coupling of a substituted benzoyl moiety with the piperidine core.

Furthermore, the synthesis of piperidine derivatives with a benzoyl group at the 1-position has been a long-standing practice in medicinal chemistry. For example, the preparation of 1-benzoyl-3-carbethoxy-4-piperidone was reported as early as 1946, demonstrating the fundamental importance of this structural motif. nih.gov More recent studies have investigated benzoyl piperazine and piperidine amides as tyrosinase inhibitors, where the benzoyl group plays a key role in the inhibitory activity. nih.gov

Table 3: The Benzoylpiperidine Motif in Drug Discovery

| Application Area | Role of Benzoyl Moiety | Example Scaffold | Reference |

| Neuropsychiatric Drugs | Anchorage at 5-HT2A and dopamine receptors | Phenyl(piperidin-4-yl)methanone | nih.gov |

| Antitubercular Agents | Inhibition of MenA enzyme | Benzophenone O-methyl oxime with piperidine | nih.gov |

| Enzyme Inhibition | Tyrosinase inhibition | Benzoyl piperazine/piperidine amides | nih.gov |

Advanced Research Methodologies and Computational Chemistry Applications

Spectroscopic and Spectrometric Characterization Techniques in Structure Elucidation

The unambiguous determination of the chemical structure of 4-(4-(trifluoromethoxy)phenyl)piperidine is foundational to any further investigation. A combination of spectroscopic and spectrometric techniques is employed to confirm its identity, purity, and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the proton signals of the piperidine (B6355638) ring are typically observed in the upfield region (approximately δ 1.5–3.0 ppm), while the aromatic protons of the trifluoromethoxy-substituted phenyl ring appear in the downfield region (around δ 6.8–7.4 ppm). The splitting patterns and integration of these signals provide precise information about the connectivity of protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the piperidine carbons and the distinct signals for the aromatic carbons, including the carbon attached to the electron-withdrawing trifluoromethoxy group, are key identifiers.

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic C-F stretching vibrations from the trifluoromethoxy group, typically in the 1100–1250 cm⁻¹ range. Other significant peaks would include C-H stretches for both the aliphatic piperidine and aromatic phenyl rings, C-N stretching of the piperidine, and C-O stretching of the ether linkage. upi.eduthermofisher.com

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. The technique confirms the molecular formula C₁₂H₁₄F₃NO by determining the mass-to-charge ratio (m/z) of the molecular ion. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, can also be calculated to aid in identification. uni.lu

| Technique | Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Piperidine Ring Protons | ~ δ 1.5–3.0 ppm |

| ¹H NMR | Aromatic Phenyl Protons | ~ δ 6.8–7.4 ppm |

| ¹³C NMR | Piperidine Ring Carbons | Upfield region signals |

| ¹³C NMR | Aromatic Phenyl Carbons | Downfield region signals |

| FTIR | C-F Stretches (-OCF₃) | ~ 1100–1250 cm⁻¹ |

| FTIR | N-H Stretch (Piperidine) | ~ 3300-3500 cm⁻¹ (broad) |

| Mass Spectrometry | Molecular Ion [M]⁺ | Confirms Molecular Weight (245.24 g/mol) nih.gov |

Computational Chemistry Approaches for Compound Analysis and Design

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding synthesis and experimental testing. These in silico methods allow for the analysis of properties and interactions at a molecular level, saving significant time and resources. nih.gov

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 4-phenylpiperidine (B165713) scaffold, which is common in compounds targeting central nervous system receptors, docking studies are invaluable. For instance, studies on related 4-phenylpiperidine derivatives as opioid receptor ligands reveal common binding motifs that are applicable to this compound. nih.govnih.gov

A typical binding model would involve:

Ionic Interaction: The protonated nitrogen atom of the piperidine ring forming a salt bridge with a key acidic residue, such as an aspartic acid, in the receptor's binding pocket. nih.gov

Hydrophobic/Aromatic Interactions: The 4-phenyl ring fitting into a hydrophobic or aromatic pocket within the receptor, engaging in π-π stacking or van der Waals interactions with amino acid side chains like phenylalanine or tyrosine. nih.govnanobioletters.com

Influence of the -OCF₃ Group: The trifluoromethoxy substituent can modulate binding affinity and selectivity through specific interactions or by altering the electronic properties of the phenyl ring.

| Molecular Moiety | Potential Interaction Type | Interacting Residue Example |

|---|---|---|

| Piperidine Nitrogen (protonated) | Ionic Bond / Hydrogen Bond | Aspartic Acid (Asp) nih.gov |

| Phenyl Ring | Hydrophobic / π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

| Trifluoromethoxy Group | Dipole-Dipole / Halogen Bonding | Polar residues in binding pocket |

In Silico Prediction of Pharmacological Profiles and ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in early-stage drug discovery. Tools like SwissADME provide rapid evaluation of a compound's pharmacokinetic profile. nih.govrfppl.co.in For this compound, key predicted properties can be estimated based on its structure.

Lipophilicity: The predicted logarithm of the octanol/water partition coefficient (XlogP) is a key measure of a compound's lipophilicity. PubChem reports a predicted XlogP of 3.2 for this compound, suggesting good membrane permeability. uni.lu

Polarity: The Topological Polar Surface Area (TPSA) is calculated to be 21.3 Ų. nih.gov This value falls within the range associated with good oral bioavailability and blood-brain barrier (BBB) penetration. nih.gov

Bioavailability Radar: A graphical tool can assess drug-likeness based on properties like size, polarity, solubility, and flexibility. The properties of this compound suggest it has favorable characteristics for oral bioavailability. nih.gov

BOILED-Egg Model: This model plots TPSA versus lipophilicity (WLOGP) to predict passive gastrointestinal absorption and BBB permeation. Based on its TPSA and XlogP values, the compound is predicted to be well-absorbed by the gastrointestinal tract and to readily cross the BBB. nih.gov

| ADME Parameter | Predicted Value/Property | Implication |

|---|---|---|

| Molecular Weight | 245.24 g/mol nih.gov | Compliant with Lipinski's Rule of Five |

| Lipophilicity (XlogP) | 3.2 uni.lu | Good potential for membrane permeability |

| Topological Polar Surface Area (TPSA) | 21.3 Ų nih.gov | Associated with good oral and CNS penetration nih.gov |

| Gastrointestinal (GI) Absorption | High (Predicted) | Likely good oral bioavailability nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | Potential for CNS activity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of a series of compounds with their biological activity. Studies on 4-phenylpiperidine derivatives have successfully used QSAR to build predictive models for activities such as μ-opioid receptor agonism. nih.govsigmaaldrich.com

The process involves:

Data Set Compilation: A series of related compounds with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Generation: Statistical methods, such as partial least squares (PLS) or neural networks, are used to create a mathematical equation linking the descriptors to the activity. nih.govsigmaaldrich.com

Validation: The model's predictive power is tested using an external set of compounds.

For this compound, its descriptors could be used in such a model to predict its activity or to guide the design of new analogs with optimized properties. The trifluoromethoxy group's specific electronic and steric parameters would be key inputs for the model. epa.gov

In Vitro Assay Development and High-Throughput Screening Methodologies

While computational methods are predictive, experimental validation is essential. In vitro assays and high-throughput screening (HTS) are the primary methods for experimentally evaluating the biological activity of compounds.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or on microplates. For a compound like this compound, relevant assays could include:

Receptor Binding Assays: To determine the affinity of the compound for specific targets, such as dopamine (B1211576) or opioid receptors.

Enzyme Inhibition Assays: To measure the compound's ability to inhibit a target enzyme.

Cell-Based Assays: To assess the functional effect of the compound on cellular pathways, such as measuring changes in second messenger levels (e.g., cAMP).

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds to identify "hits" with activity against a specific biological target. While no specific HTS campaigns identifying this compound as a hit were found in the searched literature, it is recognized as a valuable intermediate or building block for creating more complex molecules for such libraries. The development of novel scaffolds, such as 4,4-difluoropiperidines, for HTS demonstrates the importance of the piperidine core in drug discovery. nih.gov The process allows for the rapid screening of tens of thousands of compounds, enabling the efficient identification of lead molecules for further development.

Preclinical Investigations and Translational Research Perspectives

In Vivo Efficacy Studies in Relevant Disease Models

The therapeutic potential of compounds incorporating the 4-(4-(trifluoromethoxy)phenyl)piperidine moiety has been explored in various animal models, demonstrating a breadth of biological activity. These in vivo studies are critical for establishing proof-of-concept before any potential clinical development.

Derivatives containing the trifluoromethoxy-substituted phenylpiperidine structure have been investigated for their anti-inflammatory properties. While research on the exact this compound for pain is limited, related phenylpiperidine derivatives are a well-established class of opioid analgesics. painphysicianjournal.comwikipedia.org The focus of recent in vivo work has been on inflammation.

For instance, mono-carbonyl curcumin (B1669340) derivatives that incorporate an ortho-trifluoromethoxy-substituted 4-piperidione moiety have demonstrated significant anti-inflammatory activity. nih.gov In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis, oral administration of these derivatives, specifically compounds named 22 and 24, led to a reduction in the severity of clinical symptoms, including body weight loss and disease activity index. nih.gov Pathological damage to the colon was also markedly reduced, as evidenced by measurements of colon length and histopathological analysis. nih.gov The mechanism of action in these in vivo models involved the inhibition of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α. nih.gov

| Compound Class | Animal Model | Key In Vivo Findings | Source |

|---|---|---|---|

| ortho-Trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives | Dextran sulfate sodium (DSS)-induced colitis in mice | Reduced severity of clinical symptoms (body weight, disease activity index); Reduced colonic pathological damage (colon length, histopathology). | nih.gov |

The development of new therapeutics for infectious diseases is a global health priority, and piperidine-containing compounds have been explored for this purpose. nih.gov The tryptophan biosynthesis pathway, for example, is essential for Mycobacterium tuberculosis (Mtb) to survive and cause disease in animal models, making it a key drug target. nih.gov

While direct in vivo studies on this compound for tuberculosis are not extensively documented, research on structurally related compounds highlights the potential of this chemical class. Benzohydrazides featuring a trifluoromethyl phenyl group have shown promise by inhibiting tryptophan biosynthesis. nih.gov Similarly, other piperidine (B6355638) analogues have been tested in vivo. For example, certain N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues demonstrated a bactericidal effect in an acute murine model of tuberculosis, reducing bacterial colony-forming units (CFU) in the lungs. plos.org

In the context of leishmaniasis, a parasitic disease, various animal models are used for drug evaluation, including BALB/c mice and golden hamsters. plos.orgnih.gov Although some compounds show promise in vitro, achieving in vivo efficacy can be challenging. nih.gov One study on a benzimidazole (B57391) derivative in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania mexicana showed a 71% reduction in parasite load compared to the control group. mdpi.com

| Compound Class | Disease Model | Key In Vivo Findings | Source |

|---|---|---|---|

| N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues | Acute Tuberculosis (TB) murine model | Demonstrated a bactericidal effect with a >1.5 log CFU reduction in the lungs compared to the start of treatment. | plos.org |

| Benzimidazole derivative (Compound 8) | Cutaneous Leishmaniasis (L. mexicana) in BALB/c mice | Reduced parasite load by 71% compared to control. | mdpi.com |

The 4-piperidine moiety has been identified as a valuable component in the design of novel anticancer agents. nih.govnih.gov Specifically, derivatives featuring a trifluoromethoxy phenyl group have been developed as inhibitors of the CDC42 GTPase, a protein implicated in multiple pathways required for tumor progression, such as cell migration and angiogenesis. nih.gov

In preclinical oncology studies, which often utilize human cell line-derived (CDX) and patient-derived (PDX) xenograft models in immune-deficient mice, these inhibitors have shown significant efficacy. nih.govpharmacologydiscoveryservices.com A lead compound, ARN25499, which incorporates a meta-trifluoromethoxy phenyl group, demonstrated notable efficacy in an in vivo PDX tumor mouse model. nih.gov This class of trisubstituted pyrimidine (B1678525) inhibitors, which also includes compounds like ARN22089, has shown favorable pharmacokinetic profiles and in vivo anticancer activity, establishing them as promising candidates for further preclinical characterization. nih.govnih.gov

| Compound Name/Class | Animal Model | Target | Key In Vivo Findings | Source |

|---|---|---|---|---|

| ARN25499 (Trisubstituted pyrimidine with meta-trifluoromethoxy phenyl group) | Patient-Derived Xenograft (PDX) tumor mouse model | CDC42 GTPase | Demonstrated significant anti-tumor efficacy. | nih.gov |

| ARN22089 / ARN25062 (Trisubstituted pyrimidine derivatives) | Cancer models (specifics not detailed in source) | CDC42 GTPase | Showed anticancer efficacy in vivo. | nih.gov |

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

Understanding the relationship between a drug's concentration in the body and its effect is paramount. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in preclinical settings allows researchers to predict how a compound will behave, optimizing its properties for potential therapeutic use.

Target-mediated drug disposition (TMDD) describes the phenomenon where a drug binds with high affinity to its pharmacological target to such an extent that this interaction influences the drug's own pharmacokinetic profile. nih.govplos.org This is particularly common with biologics but can also occur with small molecules that have a high affinity for their target. nih.govnih.gov

TMDD models integrate the drug's PK with the biology of the drug-target interaction, including the turnover of the target and the formation and elimination of the drug-target complex. researchgate.netyoutube.com However, the full TMDD model is complex and can be difficult to apply if concentrations of the target or the drug-target complex are not available. plos.orgresearchgate.net Consequently, several simplified or approximation models are often used, such as the quasi-steady-state (QSS) approximation or the Michaelis-Menten (MM) model, which can improve computational efficiency. plos.orgnih.gov For high-affinity ligands like the CDC42 inhibitors, which include trifluoromethoxy phenyl piperidine derivatives, TMDD modeling would be a highly relevant tool to accurately characterize their disposition and to predict their behavior across different dose levels. nih.gov

For compounds containing a 4-aminopiperidine (B84694) moiety, CYP3A4 is often the major isoform responsible for metabolism, primarily through N-dealkylation. nih.gov The stability of piperidine-containing compounds can be highly variable. For example, a series of 4,4‐difluoropiperidine ether-based compounds were found to have poor microsomal stability. nih.gov In contrast, modifications to other piperidine analogues have successfully improved their stability in rat liver microsomes. nih.gov In the development of CDC42 inhibitors, the initial hit compound containing a piperidine moiety had an acceptable microsomal stability with a half-life of 48 minutes. nih.gov Such studies are essential for guiding the structural optimization of lead compounds to achieve a more favorable pharmacokinetic profile.

| Compound Class / Name | Microsomal Source | Key Stability Findings | Source |

|---|---|---|---|

| Piperidine analogues (20a-d) of atypical DAT inhibitors | Rat liver microsomes | Showed improved metabolic stability compared to previously reported analogues. | nih.gov |

| Initial hit compound for CDC42 inhibitors | Not specified | Acceptable microsomal stability (t½ = 48 min). | nih.gov |

| 4,4‐Difluoropiperidine ether-based D4 receptor antagonists | Not specified | Demonstrated poor microsomal stability. | nih.gov |

| 4-azaindole-2-piperidine derivatives | Mouse liver microsomes | Electron-rich analogs offered improved metabolic clearance. | dndi.org |

Assessment of Safety Profiles and Potential Secondary Pharmacology in Preclinical Studies

Comprehensive preclinical safety and secondary pharmacology data for the specific compound this compound are not extensively available in public-facing scientific literature. However, the safety assessment for this class of compounds, namely 4-phenylpiperidines and molecules containing trifluoromethoxy groups, follows a well-established paradigm in drug discovery. This involves a combination of computational modeling, in vitro assays, and in vivo studies to identify potential liabilities before human trials.

The trifluoromethoxy (-OCF3) group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic properties. acs.orgmdpi.com Its presence, however, necessitates a thorough toxicological assessment. While the carbon-fluorine bond is very strong, metabolic processes can sometimes lead to the liberation of fluoride, which can be toxic in high concentrations. acs.org One potential metabolic route for compounds with a trifluoromethoxy group involves conversion to a quinone imine intermediate, which could result in the loss of the -OCF3 group. acs.org Computational toxicology methods, such as quantitative structure-toxicity relationship (QSTR) modeling, are increasingly used to predict the acute oral toxicity of trifluoromethyl and other fluorinated compounds, helping to prioritize candidates and reduce animal testing. nih.govresearchgate.net These models analyze how molecular descriptors like lipophilicity, ionization potential, and molecular connectivity contribute to toxicity. nih.govresearchgate.net

Secondary pharmacology screening is crucial for identifying off-target activities that could lead to adverse effects. Phenylpiperidine derivatives are known to interact with a range of biological targets, particularly within the central nervous system. wikipedia.orgnih.gov Many drugs in this class act as opioid receptor agonists, while others, like certain butyrophenone (B1668137) antipsychotics, are also 4-phenylpiperidine (B165713) derivatives. wikipedia.org Therefore, a standard preclinical assessment would involve screening against a panel of receptors, ion channels, and enzymes to flag potential unintended interactions. For instance, since many phenylpiperidines are metabolized by cytochrome P450 enzymes like CYP3A4, evaluating potential drug-drug interactions is a critical step. painphysicianjournal.com The introduction of chiral centers in piperidine scaffolds can also influence cardiac hERG toxicity, making this a key safety checkpoint. thieme-connect.com

Below is an interactive data table illustrating the typical preclinical studies conducted for phenylpiperidine and trifluoromethoxy-containing compounds.

| Assessment Area | Assay Type | Purpose | Example Findings for Class |

| Genotoxicity | Ames Test, In Vitro/In Vivo Micronucleus Assay | To assess the potential for the compound to induce genetic mutations or chromosomal damage. | Most drug candidates must be non-mutagenic to advance. |

| Cardiovascular Safety | hERG Channel Assay, Telemetry in animal models | To evaluate the risk of QT interval prolongation and other cardiac arrhythmias. | Introduction of chiral piperidine scaffolds can sometimes reduce hERG liability. thieme-connect.comthieme-connect.com |

| Secondary Pharmacology | Receptor Binding Panel (e.g., SafetyScreen44) | To identify off-target binding to a wide range of CNS and other receptors (e.g., opioid, serotonin (B10506), dopamine). | Phenylpiperidine derivatives often show affinity for mu-opioid receptors. painphysicianjournal.com |

| Metabolic Stability | In Vitro Liver Microsome/Hepatocyte Assays | To determine the rate of metabolism and identify major metabolites. | The -OCF3 group generally increases metabolic stability compared to a methoxy (B1213986) group, but specific pathways must be checked. acs.org |

| Acute Toxicity | In Vivo single high-dose studies (e.g., rat oral LD50) | To determine the dose at which significant toxicity occurs. | QSTR models for trifluoromethyl compounds help predict acute oral toxicity based on molecular structure. nih.gov |

| CYP450 Inhibition | In Vitro Cytochrome P450 Inhibition Assay | To assess the potential for drug-drug interactions. | Fentanyl, a phenylpiperidine, is a known substrate for CYP3A4, creating interaction risks. painphysicianjournal.com |

This table is representative of the types of studies performed for this chemical class. Specific results for this compound are not publicly documented.

Challenges and Future Directions in the Drug Development Pipeline for Piperidine Derivatives

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous approved pharmaceuticals. mdpi.comnih.gov However, the development of novel piperidine derivatives is accompanied by significant challenges that researchers continuously seek to overcome.

One of the primary challenges lies in the synthesis of these molecules. news-medical.net The creation of complex, three-dimensional piperidines with specific stereochemistry can be a formidable task. medhealthreview.com Traditional synthetic methods often require multiple steps, leading to increased costs and time, which can hinder the pace of drug discovery. news-medical.net The introduction of chiral centers, while often beneficial for efficacy and safety, adds layers of synthetic complexity and expense. thieme-connect.com Furthermore, scaling up these intricate syntheses from the laboratory bench to industrial production presents its own set of difficulties, such as ensuring consistent yields and purity. nih.gov Another challenge is managing the pharmacological profile; the same scaffold's prevalence means there is a risk of off-target effects, requiring extensive screening to ensure selectivity. painphysicianjournal.comnih.gov

Despite these hurdles, the future of piperidine derivatives in drug development is bright, driven by innovative solutions and evolving therapeutic needs. news-medical.net Key future directions include:

Advanced Synthetic Methodologies : Chemists are developing more efficient and cost-effective ways to synthesize complex piperidines. medhealthreview.com A novel two-step process combining biocatalytic C-H oxidation and radical cross-coupling can dramatically simplify the construction of these molecules, reducing a 7- to 17-step process to as few as 2 to 5 steps. news-medical.netmedhealthreview.com This modular approach avoids the need for expensive precious metal catalysts like palladium and opens up new molecular spaces for drug discovery. news-medical.netmedhealthreview.com

Focus on 3D Molecular Architecture : There is a growing recognition that moving from flat, two-dimensional molecules to more complex 3D structures can enhance drug specificity and performance. news-medical.net Chiral piperidine scaffolds are central to this effort, as they can improve physicochemical properties, biological activity, and pharmacokinetic profiles. thieme-connect.com

Green Chemistry Initiatives : The pharmaceutical industry is increasingly adopting sustainable and eco-friendly synthesis methods. mdpi.com For piperidines, this involves developing catalytic hydrogenation methods that replace toxic reagents, thereby reducing environmental impact while meeting stringent quality standards. mdpi.com

Computational and AI-Driven Design : The use of artificial intelligence and computational modeling in drug design is accelerating the optimization of piperidine-based compounds. nih.gov These tools can predict binding affinity, toxicity, and pharmacokinetic properties, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

Expanding Therapeutic Applications : The versatility of the piperidine scaffold continues to be explored for complex diseases. mdpi.com Piperidine derivatives are foundational in next-generation treatments for cancer and neurodegenerative diseases, such as Alzheimer's. nih.gov Their ability to be tailored for high-precision targets ensures their continued relevance in the drug development pipeline. nih.gov

The ongoing investment in research and development for piperidine derivatives underscores their importance. nih.gov As synthetic methods become more sophisticated and our understanding of their structure-activity relationships deepens, these compounds are poised to remain a vital component of the pharmacopeia for years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Trifluoromethoxy)phenyl)piperidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine with 4-(trifluoromethoxy)phenyl halides (e.g., bromide or iodide) in the presence of a base like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Optimization includes adjusting stoichiometry, temperature, and catalyst loading (e.g., using Pd catalysts for cross-coupling variants) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Elemental Analysis : Compare experimental C, H, N, and F percentages with theoretical values (e.g., C: ~52.3%, H: ~4.6%, N: ~4.5%, F: ~21.5%) to confirm stoichiometry .

- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (δ 6.8–7.4 ppm for trifluoromethoxy-substituted phenyl) and piperidine ring protons (δ 1.5–3.0 ppm). FT-IR can confirm C-F stretches (~1100–1250 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key safety considerations when handling this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethoxy group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (H315, H319). Avoid contact with strong oxidizers to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties compared to methoxy or halogen substituents?

- Analysis :

- Electron-Withdrawing Effect : The CF₃O group reduces electron density on the phenyl ring (Hammett σₚ = +0.52), enhancing electrophilic substitution resistance compared to methoxy (σₚ = –0.27) .

- Steric Impact : Trifluoromethoxy’s bulkiness (Taft Eₛ ≈ –0.2) may restrict rotational freedom in the piperidine-phenyl linkage, affecting binding interactions in biological systems .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in receptor assays)?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH 7.4), and incubation times.

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes .

- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC; impurities in racemic mixtures may skew results .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity for CNS targets?

- Approach :

- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., methyl, acetyl) to modulate blood-brain barrier permeability (logP optimization) .

- Phenyl Ring Variations : Replace trifluoromethoxy with sulfonamide or carbonyl groups to alter hydrogen-bonding interactions with receptors like 5-HT or σ₁ .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to dopamine D₂ or NMDA receptors .

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

- Protocols :

- LC-MS/MS Metabolite Profiling : Incubate with hepatocytes, extract metabolites, and identify phase I/II products (e.g., hydroxylation, glucuronidation) .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in vivo .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Troubleshooting :

- Reagent Quality : Use freshly distilled amines and anhydrous solvents to minimize side reactions .

- Reaction Monitoring : Employ TLC or in situ IR to detect intermediates and optimize reaction time .

- Statistical Design : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst ratio) affecting yield .

Q. What computational tools are effective for predicting physicochemical properties (e.g., logP, pKa)?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products